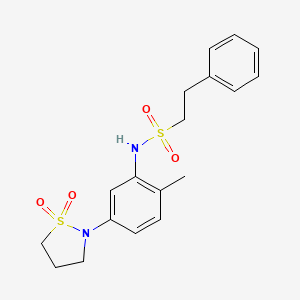

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-15-8-9-17(20-11-5-12-26(20,23)24)14-18(15)19-25(21,22)13-10-16-6-3-2-4-7-16/h2-4,6-9,14,19H,5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHVCXQFDODBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide involves multiple steps. The synthetic route typically includes the formation of the isothiazolidine ring, followed by the introduction of the sulfonamide group. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, it can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their differentiating features:

Key Structural and Functional Comparisons:

- Substituent Effects: Phenoxy vs. Methoxy Groups: CAS 941985-92-8 demonstrates that methoxy substitutions increase molecular weight and may improve solubility or metabolic stability . Halogenation: The chloro-fluoro substituent in CAS 1448044-10-7 suggests a strategy to modulate electronic properties and receptor binding .

- Linker Variations :

- Bioactivity Inference :

Research Findings and Implications

- Structural Trends :

- The isothiazolidine dioxide core is a conserved feature across analogs, likely contributing to metabolic stability via sulfone groups .

- Substituents on the phenyl ring (e.g., methyl, methoxy, halogen) and sulfonamide/amide linkers are critical for tuning physicochemical properties and target interactions.

- Gaps in Data: No melting points, solubility, or explicit bioactivity data are reported for the target compound or its analogs in the provided evidence. Further studies are needed to correlate structural modifications with specific biological outcomes.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Isothiazolidine moiety : This contributes to its potential biological activities.

- Phenyl and sulfonamide groups : These functional groups enhance its pharmacological properties.

Molecular Formula

- Molecular Formula : CHNOS

- Molecular Weight : 336.5 g/mol

This compound primarily interacts with cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and potentially lead to apoptosis in cancer cells. This mechanism positions it as a candidate for cancer therapeutics.

Research Findings

Several studies have evaluated the biological activity of this compound:

-

Inhibition of CDK2 :

- The compound has been shown to inhibit CDK2 effectively, leading to reduced cell proliferation in various cancer cell lines.

- This inhibition is crucial for developing anti-cancer drugs targeting cell cycle dysregulation.

-

Antimicrobial Properties :

- Preliminary studies suggest potential antibacterial activity, although detailed evaluations are needed to confirm this effect against specific pathogens.

-

Toxicity Studies :

- Toxicity assessments indicate that the compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations, suggesting a favorable safety profile for further development.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound in vitro. The results demonstrated significant inhibition of cell growth in breast cancer cell lines with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Evaluation

Another research project focused on evaluating the antimicrobial properties of the compound against common bacterial strains. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CDK2 Inhibition | Induces apoptosis in cancer cells | |

| Antimicrobial | Moderate activity against bacteria | |

| Cytotoxicity | Low toxicity in human cells |

Synthesis Overview

The synthesis of this compound typically involves several steps:

| Step | Description |

|---|---|

| Formation of Isothiazolidine | Reaction with sulfur dioxide and oxidizing agents |

| Amide Coupling | Coupling reaction using carbodiimides |

| Final Purification | Recrystallization or chromatography |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide?

Answer:

The synthesis typically involves two key steps:

Formation of the isothiazolidinone ring : Cyclization of a β-chloroethylamine precursor with sulfonic acid derivatives under oxidative conditions to introduce the 1,1-dioxidoisothiazolidin-2-yl group.

Sulfonamide coupling : Reacting the intermediate amine (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline) with 2-phenylethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

Validation : Purity is confirmed via HPLC (>98%) and LC-MS to verify molecular weight .

Advanced: How can regioselectivity challenges during the introduction of the 1,1-dioxidoisothiazolidin-2-yl group be addressed?

Answer:

Regioselectivity is controlled by:

- Protective group strategies : Temporarily blocking reactive sites (e.g., amino groups) with acetyl or tert-butoxycarbonyl (Boc) groups during cyclization.

- Directed metalation : Using lithiation or palladium-catalyzed coupling to direct substitution to the desired position on the aromatic ring.

- pH and temperature optimization : Acidic conditions favor ring closure, while elevated temperatures (80–100°C) improve reaction efficiency .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Answer:

- NMR spectroscopy : 1H and 13C NMR identify aromatic protons, sulfonamide protons, and the isothiazolidinone ring.

- IR spectroscopy : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide and sulfone groups.

- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, especially for verifying the dioxidoisothiazolidine geometry .

Advanced: How can researchers resolve discrepancies in biological activity data caused by tautomerism in the isothiazolidinone ring?

Answer:

- Variable-temperature NMR : Detects tautomeric equilibria by observing signal splitting at low temperatures.

- Computational modeling : Density Functional Theory (DFT) predicts stable tautomeric forms and their electronic properties.

- Biological assays under controlled conditions : Conduct enzyme inhibition assays (e.g., kinase assays) at fixed pH and temperature to minimize tautomer-driven variability .

Advanced: What strategies optimize crystallization for X-ray diffraction studies of sulfonamide derivatives?

Answer:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane or THF/water) to induce slow crystallization.

- Additives : Co-crystallize with small molecules (e.g., crown ethers) to stabilize lattice packing.

- High-throughput methods : Utilize robotic screening with 96-well plates to identify ideal crystallization conditions.

- SHELXD/SHELXE : These programs are robust for solving structures from twinned or low-resolution data .

Basic: How is the purity of the compound validated after synthesis?

Answer:

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities.

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and rules out side products.

- Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages within ±0.4% .

Advanced: What experimental designs mitigate oxidation of the sulfonamide group during storage?

Answer:

- Inert atmosphere storage : Use argon or nitrogen-filled vials to prevent oxidative degradation.

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to solutions.

- Lyophilization : Freeze-dry the compound to stabilize it in solid form.

- Stability studies : Monitor degradation via accelerated aging tests (40°C/75% RH for 6 months) .

Basic: What biological assays are suitable for evaluating this compound’s kinase inhibition potential?

Answer:

- In vitro kinase assays : Use recombinant CDK9 or related kinases with ATP-Glo™ luminescent detection to measure IC50 values.

- Cell-based assays : Assess antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT or CellTiter-Glo®.

- SAR studies : Synthesize analogs with modified sulfonamide or phenyl groups to correlate structure with activity .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Answer:

- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.

- Co-solvent systems : Use DMSO/water or ethanol/PEG mixtures to enhance solubility.

- Micellar solubilization : Employ surfactants (e.g., Tween-80) for in vivo formulations .

Advanced: What computational tools predict the compound’s metabolic stability?

Answer:

- ADMET prediction software : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and half-life.

- Docking studies : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots.

- In vitro microsomal assays : Validate predictions using liver microsomes and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.